2-(1-ethyl-1H-pyrazol-4-yl)cyclopropane-1-carboxylic acid
Description
2-(1-ethyl-1H-pyrazol-4-yl)cyclopropane-1-carboxylic acid is a cyclopropane derivative featuring a carboxylic acid group at position 1 of the cyclopropane ring and a 1-ethyl-substituted pyrazole moiety at position 2. The compound’s structure combines the inherent strain of the cyclopropane ring with the aromatic and hydrogen-bonding capabilities of the pyrazole group, making it a versatile building block in medicinal chemistry and materials science.
Properties
CAS No. |
1697508-22-7 |
|---|---|
Molecular Formula |
C9H12N2O2 |
Molecular Weight |
180.2 |
Purity |
70 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-ethyl-1H-pyrazol-4-yl)cyclopropane-1-carboxylic acid typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-dicarbonyl compound under acidic conditions.
Alkylation: The pyrazole ring is then alkylated with ethyl halide to introduce the ethyl group at the 1-position.
Cyclopropanation: The ethyl-substituted pyrazole is then subjected to cyclopropanation using a suitable cyclopropane precursor, such as diazomethane, under basic conditions.
Carboxylation: Finally, the cyclopropane ring is carboxylated using carbon dioxide in the presence of a strong base to form the carboxylic acid group.
Industrial Production Methods
Industrial production methods for this compound may involve similar steps but are optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-(1-ethyl-1H-pyrazol-4-yl)cyclopropane-1-carboxylic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an aldehyde.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyrazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium hydride (NaH) and alkyl halides.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols or aldehydes.
Substitution: Formation of various substituted pyrazole derivatives.
Scientific Research Applications
2-(1-ethyl-1H-pyrazol-4-yl)cyclopropane-1-carboxylic acid has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(1-ethyl-1H-pyrazol-4-yl)cyclopropane-1-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways depend on the specific application and the biological context in which the compound is used.
Comparison with Similar Compounds
Key Observations:
Physicochemical Properties :
- The ethyl group on the pyrazole nitrogen increases lipophilicity compared to methyl or cyclopropyl substituents (e.g., 2-(4-Cyclopropyl-1H-pyrazol-1-yl)acetic Acid), which may improve membrane permeability .
- The cyclopropane-COOH motif in the target compound and 1-ethylcyclopropane-1-carboxylic acid (CAS 150864-95-2) shares strain-induced reactivity, but the pyrazole moiety adds aromaticity and π-stacking capability .
Synthetic Considerations :
- Pyrazole substitution (e.g., ethyl vs. isopropyl) requires tailored alkylation strategies, while cyclopropane formation likely employs methods like Simmons-Smith reactions or metal-catalyzed cyclizations .
Biological Activity
2-(1-ethyl-1H-pyrazol-4-yl)cyclopropane-1-carboxylic acid is a heterocyclic compound notable for its unique structural features and potential biological activities. This article delves into its biological activity, examining its mechanisms, applications, and comparative studies with related compounds.
Chemical Structure and Properties
Molecular Formula: C9H12N2O2
Molecular Weight: 180.20 g/mol
CAS Number: 1697508-22-7
The compound features a cyclopropane ring fused with a pyrazole moiety and a carboxylic acid functional group. The ethyl substituent on the pyrazole ring is significant for its biological interactions.
Research indicates that this compound exhibits significant biological activity, particularly as an enzyme inhibitor . It has been investigated for its ability to interact with various molecular targets involved in disease pathways, particularly in cancer. The proposed mechanisms include:
- Binding Interactions: The compound can bind to specific proteins or enzymes, modulating their activity through hydrogen bonding and other interactions facilitated by the unique structural components of the pyrazole and cyclopropane rings.
- Inhibition of Enzymatic Activity: Studies have shown that the compound can inhibit enzymes involved in critical metabolic pathways, including lactate dehydrogenase (LDH), which is pivotal in cancer metabolism .
Anticancer Properties
The compound's potential as an anticancer agent has been explored through various in vitro studies. For instance, it has been shown to inhibit LDH activity effectively, leading to reduced lactate production in cancer cell lines such as MiaPaCa2 (pancreatic cancer) and A673 (sarcoma) cells .
Anti-inflammatory Effects
In addition to anticancer properties, this compound has also been studied for anti-inflammatory effects. Compounds with similar structures have demonstrated inhibition of pro-inflammatory pathways, suggesting that this compound may also exert anti-inflammatory effects through similar mechanisms .
Comparative Analysis with Related Compounds
The biological activity of this compound can be contrasted with other structurally similar compounds:
| Compound Name | Structural Differences | Biological Activity |
|---|---|---|
| 1-(1-methyl-1H-pyrazol-4-yl)cyclopropane-1-carboxylic acid | Methyl group instead of ethyl | Moderate enzyme inhibition |
| 1-(1H-pyrazol-4-yl)cyclopropane-1-carboxylic acid | Lacks ethyl substituent | Reduced binding affinity |
| 1-(1-ethyl-1H-pyrazol-4-yl)propane-1-carboxylic acid | Propane chain instead of cyclopropane | Lower anti-inflammatory activity |
This table illustrates how variations in structure can influence biological activity, highlighting the unique profile of the target compound.
Case Studies and Research Findings
Several studies have focused on the synthesis and biological evaluation of this compound:
-
Synthesis Pathways:
- The synthesis typically involves forming the pyrazole ring via hydrazine reactions with 1,3-dicarbonyl compounds, followed by alkylation and cyclopropanation.
- Biological Evaluations:
-
Fluorescence Binding Assays:
- Binding affinity studies using fluorescence competitive binding assays have provided insights into its interaction with target proteins, further elucidating its mechanism of action.
Q & A
Q. What are the established synthetic routes for 2-(1-ethyl-1H-pyrazol-4-yl)cyclopropane-1-carboxylic acid?
The synthesis typically involves multi-step reactions, starting with cyclopropane ring formation and subsequent functionalization. Key steps include:
- Cyclopropanation : Using cyclopropanecarboxylic acid derivatives (e.g., ethyl esters) and pyrazole precursors under optimized conditions (e.g., 80–120°C in DMF or THF) .
- Coupling reactions : Pyrazole-cyclopropane coupling via Suzuki-Miyaura or Buchwald-Hartwig reactions, requiring palladium catalysts and ligands like XPhos .
- Carboxylic acid activation : Hydrolysis of ester intermediates using NaOH/H₂O or LiOH/THF, followed by purification via recrystallization .
Q. What analytical methods are critical for characterizing this compound?
- Purity assessment : HPLC with UV detection (C18 column, acetonitrile/water mobile phase) and NMR spectroscopy (¹H/¹³C) to confirm structural integrity .
- Mass spectrometry : High-resolution MS (ESI or MALDI) for exact mass verification (e.g., [M+H]⁺ = 207.11) .
- X-ray crystallography : For resolving stereochemistry, though limited to crystalline derivatives .
Advanced Research Questions
Q. How can the cyclopropanation step be optimized to improve yield and stereoselectivity?
- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance reaction rates but may reduce stereocontrol. Non-polar solvents (toluene) favor selectivity but slow kinetics .
- Catalyst systems : Chiral auxiliaries or Rh(II)/Cu(I) catalysts for enantioselective cyclopropanation (e.g., 70–85% ee) .
- Contradictions : Some protocols report lower yields (<50%) with bulky pyrazole substituents, necessitating iterative optimization .
Q. How should researchers address low yields in pyrazole-cyclopropane coupling reactions?
- Ligand screening : Bidentate ligands (e.g., dppf) improve Pd-catalyzed coupling efficiency compared to monodentate ligands .
- Temperature modulation : Reactions at 60–80°C reduce side products (e.g., dehalogenation) .
- Substrate pre-activation : Boronic ester derivatives of pyrazole enhance Suzuki-Miyaura coupling yields (up to 90%) .
Q. What role does stereochemistry play in the compound’s biological activity?
- Stereochemical impact : The trans-configuration of the cyclopropane ring (vs. cis) enhances binding to targets like orexin receptors due to reduced steric hindrance .
- Case study : Analogous compounds with (2R,3R) stereochemistry show 10-fold higher antimicrobial activity than racemic mixtures .
Q. How does structural modification (e.g., substituent variation) influence activity?
- Ethyl vs. methyl groups : Ethyl substitution on pyrazole improves lipophilicity (logP increase by ~0.5), enhancing membrane permeability .
- Carboxylic acid vs. ester : The free acid form exhibits higher receptor affinity (IC₅₀ = 0.2 µM vs. 1.5 µM for ethyl ester) due to hydrogen bonding .
Methodological Challenges
Q. Which advanced techniques resolve purity discrepancies in batch synthesis?
- HPLC-DAD-MS hyphenation : Detects trace impurities (<0.1%) and identifies byproducts (e.g., cyclopropane ring-opened derivatives) .
- Stability testing : Accelerated degradation studies (40°C/75% RH for 4 weeks) reveal hydrolytic susceptibility at the cyclopropane-carboxylic acid junction .
Q. How can degradation products be identified and quantified?
- Forced degradation : Exposure to oxidative (H₂O₂), acidic (HCl), or basic (NaOH) conditions followed by LC-MSⁿ analysis .
- Isotopic labeling : ¹⁴C-labeled analogs track degradation pathways in metabolic studies .
Biological and Mechanistic Insights
Q. Which biological targets are associated with this compound?
- Orexin receptors : Acts as a competitive antagonist (Ki = 0.3 µM) with potential applications in sleep disorder therapeutics .
- Enzyme inhibition : Inhibits cyclooxygenase-2 (COX-2) at IC₅₀ = 5 µM, suggesting anti-inflammatory potential .
Q. What molecular mechanisms underpin its pharmacological activity?
- Receptor docking : Pyrazole-cyclopropane interactions with hydrophobic pockets of orexin receptors stabilize antagonist conformations .
- Metabolite profiling : In vitro liver microsome assays reveal primary metabolites via CYP3A4-mediated oxidation .
Comparative Analysis
Q. How does this compound compare to structurally similar analogs?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
